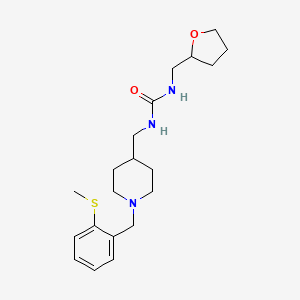

1-((1-(2-(Methylthio)benzyl)piperidin-4-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)urea

Description

1-((1-(2-(Methylthio)benzyl)piperidin-4-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)urea is a synthetic urea derivative featuring a piperidine core substituted with a 2-(methylthio)benzyl group at the N1 position and a tetrahydrofuran-2-ylmethyl moiety at the urea’s terminal nitrogen. Its molecular architecture combines a lipophilic benzylthioether group, which may enhance membrane permeability, with a tetrahydrofuran ring that could improve solubility and hydrogen-bonding interactions.

Properties

IUPAC Name |

1-[[1-[(2-methylsulfanylphenyl)methyl]piperidin-4-yl]methyl]-3-(oxolan-2-ylmethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H31N3O2S/c1-26-19-7-3-2-5-17(19)15-23-10-8-16(9-11-23)13-21-20(24)22-14-18-6-4-12-25-18/h2-3,5,7,16,18H,4,6,8-15H2,1H3,(H2,21,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUPVKSATGRTONG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1CN2CCC(CC2)CNC(=O)NCC3CCCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H31N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-((1-(2-(Methylthio)benzyl)piperidin-4-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)urea is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.

Structural Overview

The compound features several key structural components:

- Piperidine Ring : A six-membered ring containing nitrogen, which is common in many pharmaceuticals.

- Methylthio Group : This substituent can enhance the compound's reactivity and influence biological interactions.

- Tetrahydrofuran Moiety : This five-membered ring contributes to the compound's overall stability and solubility.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:

Receptor Binding :

- The compound may interact with neurotransmitter receptors, potentially modulating their activity. This interaction can lead to various pharmacological effects, including analgesic and anxiolytic properties.

Enzyme Inhibition :

- Preliminary studies suggest that the compound could inhibit certain enzymes involved in metabolic pathways, which may have implications for cancer treatment and other diseases where dysregulated enzyme activity is a factor.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

| Activity Type | Description |

|---|---|

| Antimicrobial | Exhibits activity against various bacterial strains, indicating potential as an antibiotic. |

| Anticancer | Shows promise in inhibiting cancer cell proliferation in vitro, targeting specific pathways involved in tumor growth. |

| Neuroprotective | Potential to protect neuronal cells from oxidative stress, suggesting applications in neurodegenerative diseases. |

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds and their implications for therapeutic use:

- Antimicrobial Properties : A study demonstrated that compounds similar to this compound showed significant antibacterial activity against Gram-positive bacteria, suggesting a potential role in treating infections .

- Anticancer Activity : Research published in various journals indicates that derivatives of this compound can inhibit specific cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest .

- Neuroprotective Effects : Investigations into the neuroprotective capabilities of related compounds revealed their potential to reduce neuronal damage in models of oxidative stress .

Scientific Research Applications

Structural Features

The compound features a piperidine ring, a methylthio-substituted benzyl group, and a tetrahydrofuran moiety. These structural components contribute to its pharmacological properties by influencing interactions with biological targets.

Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Analgesic | Exhibits pain-relieving properties | |

| Anti-inflammatory | Reduces inflammation in preclinical models | |

| Neurotransmitter Modulation | Potential effects on serotonin and dopamine pathways |

Case Studies and Research Findings

Several studies have investigated the biological effects of 1-((1-(2-(Methylthio)benzyl)piperidin-4-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)urea and related compounds:

Analgesic Effects

Research has demonstrated that derivatives of this compound exhibit significant analgesic properties. For example, studies have shown that similar compounds effectively reduce pain responses in animal models by modulating pain pathways.

Anti-inflammatory Properties

In vitro studies have indicated that this compound can significantly reduce pro-inflammatory cytokines in various models of chronic inflammation. This suggests a potential application in treating inflammatory diseases.

Neuropharmacological Studies

Investigations into neurotransmitter modulation suggest that compounds like this one could influence mood regulation and anxiety levels through interactions with serotonin receptors. Such findings indicate potential use in psychiatric conditions.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Variations on the Piperidine Core

Key Compounds:

1-((1-(Methylsulfonyl)piperidin-4-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)urea ()

- Structural Difference : Replaces the 2-(methylthio)benzyl group with a methylsulfonyl (-SO₂Me) substituent.

- Implications :

- Structural Differences : DMPI contains a 2,3-dimethylbenzyl-piperidine linked to an indole, while CDFII includes a chlorophenyl-indole system.

- Implications :

- Both compounds demonstrated synergistic activity with carbapenems against MRSA, suggesting that the piperidine-aryl combination in the target compound might also modulate bacterial efflux pumps or biofilm formation.

- The absence of an indole/aryl system in the target compound may limit direct antimicrobial effects but could reduce cytotoxicity .

Urea-Linked Heterocyclic Modifications

Key Compounds:

1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-{4-[(pyridinylmethyl)thio]phenyl}urea ()

- Structural Differences : Uses a pyridinylmethyl-thio group and a chloro-trifluoromethylphenyl substituent.

- Implications :

- The pyridine ring introduces basicity, which may enhance target binding in acidic environments (e.g., bacterial periplasm).

- The CF₃ group increases lipophilicity and metabolic resistance compared to the target’s methylthio-benzyl group .

1-({1-[3-(4-Fluorophenyl)propyl]piperidin-4-yl}methyl)-3-[3-(1-methyltetrazol-5-yl)phenyl]urea ()

- Structural Differences : Incorporates a fluorophenylpropyl chain and a tetrazolylphenyl group.

- Implications :

Heterocyclic Appendages and Bioactivity

Key Compounds:

1-(2-Oxaadamant-1-yl)-3-(1-(4-methyl-6-(methylamino)-1,3,5-triazin-2-yl)piperidin-4-yl)urea () Structural Differences: Features an oxaadamantyl group and a methylamino-triazine substituent. Implications:

- The rigid oxaadamantyl group may restrict conformational flexibility, enhancing selective binding to enzymes like kinases or proteases.

- The triazine moiety could act as a hydrogen-bond acceptor, mimicking nucleotide bases in enzyme inhibition .

1-(2-Methoxyethyl)-3-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)urea ()

- Structural Differences : Substitutes tetrahydrofuran-2-yl with tetrahydrofuran-3-yl and adds a methoxyethyl chain.

- Implications :

Data Tables: Structural and Inferred Properties

Research Findings and Mechanistic Insights

- : The pyridinylmethyl-thio analog (7n) showed potent kinase inhibition (IC₅₀ < 100 nM) in preclinical models, suggesting that the target compound’s methylthio group may similarly enhance hydrophobic interactions in enzyme pockets .

- : Piperidine-aryl derivatives like DMPI synergize with β-lactams by disrupting bacterial membrane integrity, implying that the target compound’s benzylthioether group could be optimized for Gram-positive pathogens .

- : Oxaadamantyl-containing ureas exhibited >90% plasma protein binding in rodent studies, highlighting the need for structural modifications to improve free drug availability in the target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.